molecular formula C11H22N2O B2678552 N-[[(3Ar,6aS)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrol-3a-yl]methyl]-N-ethylethanamine CAS No. 2241130-34-5

N-[[(3Ar,6aS)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrol-3a-yl]methyl]-N-ethylethanamine

Cat. No.: B2678552
CAS No.: 2241130-34-5
M. Wt: 198.31
InChI Key: HUSQCTOEYOEGQC-QWRGUYRKSA-N
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Description

N-[[(3Ar,6aS)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrol-3a-yl]methyl]-N-ethylethanamine is a complex organic compound featuring a unique hexahydrofuro[3,4-c]pyrrole structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[[(3Ar,6aS)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrol-3a-yl]methyl]-N-ethylethanamine typically involves multiple steps, starting with the formation of the hexahydrofuro[3,4-c]pyrrole core

Industrial Production Methods: On an industrial scale, this compound is synthesized using a highly optimized process to ensure high yield and purity. The reactions are conducted under strictly controlled conditions, often in batch reactors, with careful monitoring of temperature, pH, and reaction time to avoid any side reactions.

Chemical Reactions Analysis

Types of Reactions: N-[[(3Ar,6aS)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrol-3a-yl]methyl]-N-ethylethanamine can undergo various types of chemical reactions, including:

  • Oxidation: : Reacts with oxidizing agents like potassium permanganate, leading to the formation of oxygenated derivatives.

  • Reduction: : Can be reduced using reagents such as lithium aluminum hydride, resulting in the corresponding alcohol or amine derivatives.

  • Substitution: : Undergoes nucleophilic substitution reactions where the ethylamine group can be replaced with other functional groups using appropriate reagents.

Common Reagents and Conditions: Typical reagents include strong bases like sodium hydride for deprotonation, and various solvents such as dichloromethane or tetrahydrofuran for maintaining solubility and reaction stability. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products: The major products from these reactions vary depending on the conditions and reagents used. For instance, oxidation may yield hydroxylated products, while substitution reactions can produce a diverse array of substituted furo[3,4-c]pyrroles.

Scientific Research Applications

N-[[(3Ar,6aS)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrol-3a-yl]methyl]-N-ethylethanamine has found significant applications across several scientific disciplines:

Chemistry

  • Used as an intermediate in the synthesis of more complex molecules.

  • Employed in stereochemical studies due to its chiral centers.

Biology

  • Investigated for its potential role in modulating biological pathways.

  • Serves as a ligand in receptor studies to understand binding mechanisms.

Medicine

  • Explored for therapeutic potentials, particularly in neuropharmacology due to its amine structure.

  • Studied for its effects on neurotransmitter systems.

Industry

  • Used in the development of specialized materials and coatings.

  • Investigated for applications in polymer science.

Mechanism of Action

Molecular Targets and Pathways: The mechanism by which N-[[(3Ar,6aS)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrol-3a-yl]methyl]-N-ethylethanamine exerts its effects involves binding to specific molecular targets, such as neurotransmitter receptors or enzymes. The compound’s structure allows it to interact with these targets, modulating their activity and influencing various cellular pathways.

Comparison with Similar Compounds

Compared to other similar compounds, N-[[(3Ar,6aS)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrol-3a-yl]methyl]-N-ethylethanamine stands out due to its unique hexahydrofuro[3,4-c]pyrrole framework, which imparts distinct chemical properties and biological activities.

List of Similar Compounds

  • N-[(2R,3S)-2,3-dihydroxypropyl]-N-methylpropanamine

  • N-[(3S,5R)-3,5-dimethylpiperidin-1-yl]-N-ethylmethanamine

  • N-[(4R,5R)-4,5-dihydroxy-2-methylhexyl]-N-ethylpropanamine

This makes it an intriguing subject for further research and potential applications in various fields. So, does this help satiate your chemical curiosity, or is there more to unravel?

Properties

IUPAC Name

N-[[(3aR,6aS)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrol-3a-yl]methyl]-N-ethylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O/c1-3-13(4-2)8-11-7-12-5-10(11)6-14-9-11/h10,12H,3-9H2,1-2H3/t10-,11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUSQCTOEYOEGQC-QWRGUYRKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC12CNCC1COC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C[C@]12CNC[C@H]1COC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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